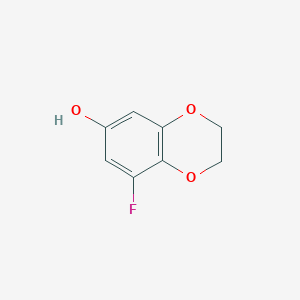
1-(1-bromoethyl)-2-fluoro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-bromoethyl)-2-fluoro-3-methoxybenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating single and double bonds . Attached to this benzene ring are a bromoethyl group, a fluorine atom, and a methoxy group at the 1st, 2nd, and 3rd positions respectively .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromoethyl, fluoro, and methoxy groups in separate reactions. For example, bromoethyl groups can be introduced through a reaction with 1,2-dibromoethane.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The bromoethyl group would likely add significant bulk to the molecule, while the fluoro and methoxy groups could influence its polarity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the bromoethyl group could participate in elimination reactions . The benzene ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromoethyl group could increase its molecular weight and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene involves the reaction of 2-fluoro-3-methoxyphenol with 1-bromoethane in the presence of a base to form the desired product.", "Starting Materials": [ "2-fluoro-3-methoxyphenol", "1-bromoethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-fluoro-3-methoxyphenol and 1-bromoethane to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
CAS RN |
1936308-27-8 |
Molecular Formula |
C9H10BrFO |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



